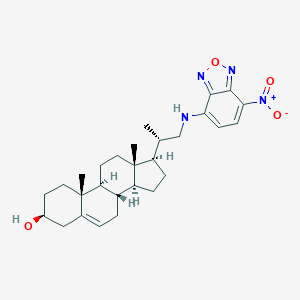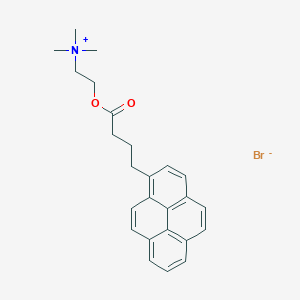
1-Pyrenebutyrylcholine
描述
1-Pyrenebutyrylcholine is a fluorescent probe used extensively in the study of the cholinergic system. This compound is particularly valuable for its ability to visualize synapses and acetylcholine receptor sites through fluorescence microscopy. It has been studied for its nondepolarizing, reversible blocking action at the neuromuscular junction, making it a significant tool in neurobiology and biophysics .
准备方法
The synthesis of 1-Pyrenebutyrylcholine involves several steps:
Synthesis of 1-Pyrene-butyrylchloride: This is achieved by reacting 1-pyrene-butyric acid with oxalyl chloride in dry chloroform.
Formation of this compound: The resulting 1-pyrene-butyrylchloride is then reacted with choline in the presence of a suitable base to yield this compound.
化学反应分析
1-Pyrenebutyrylcholine undergoes various chemical reactions, primarily involving its fluorescent properties:
Oxidation and Reduction: These reactions can alter the fluorescence intensity and lifetime of the compound, which is crucial for its application as a probe.
Substitution Reactions: These can modify the functional groups attached to the pyrene moiety, potentially altering its binding affinity and specificity for acetylcholine receptors.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
作用机制
1-Pyrenebutyrylcholine exerts its effects by binding to acetylcholine receptor sites at the neuromuscular junction. This binding is nondepolarizing and reversible, meaning it blocks the receptor without causing prolonged activation. The compound’s fluorescence properties allow for the visualization of these interactions, providing insights into receptor distribution and dynamics .
相似化合物的比较
1-Pyrenebutyrylcholine is unique due to its specific application as a fluorescent probe for the cholinergic system. Similar compounds include:
1-Pyrenebutyric acid: This compound shares the pyrene moiety but lacks the choline group, making it less specific for acetylcholine receptors.
1-Dimethylaminonaphthalene-5-sulfonamidoethyltrimethylammonium perchlorate: Another fluorescent probe used for studying acetylcholine receptors, but with a shorter fluorescence lifetime and more complex pharmacological activity.
These comparisons highlight the specificity and utility of this compound in neurobiological research.
属性
IUPAC Name |
trimethyl-[2-(4-pyren-1-ylbutanoyloxy)ethyl]azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28NO2.BrH/c1-26(2,3)16-17-28-23(27)9-5-6-18-10-11-21-13-12-19-7-4-8-20-14-15-22(18)25(21)24(19)20;/h4,7-8,10-15H,5-6,9,16-17H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYVZSJAWYAJHE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)CCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50972920 | |
| Record name | N,N,N-Trimethyl-2-{[4-(pyren-1-yl)butanoyl]oxy}ethan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57440-79-6 | |
| Record name | 1-Pyrenebutyrylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057440796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N,N-Trimethyl-2-{[4-(pyren-1-yl)butanoyl]oxy}ethan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


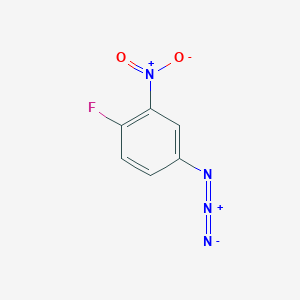



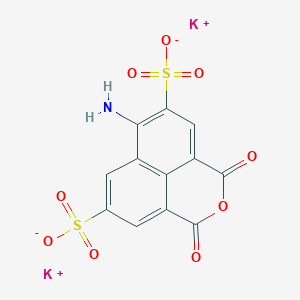
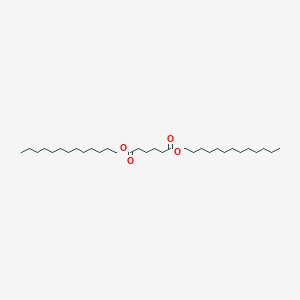
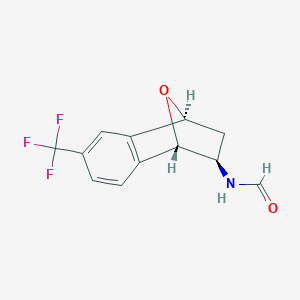
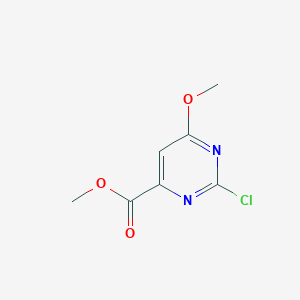

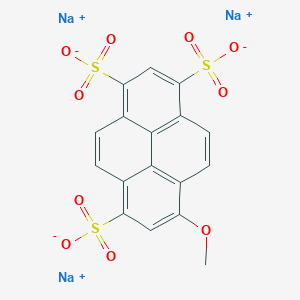
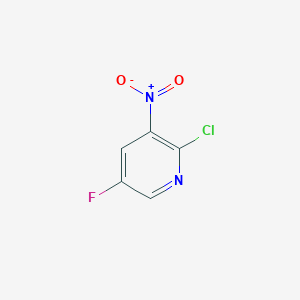
![(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid](/img/structure/B149446.png)

